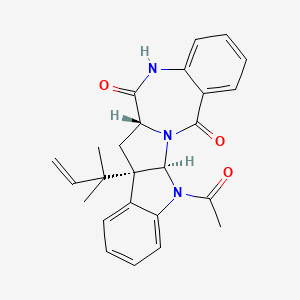

Acetylaszonalenin

説明

アセチルアゾナレニンは、プレニル化インドール誘導体であり、真菌代謝産物です。神経キニン-1受容体拮抗薬としての生物活性で知られています。 この化合物は、アスペルギルス属やネオサルタリア属など、さまざまな真菌によって産生されます .

科学的研究の応用

Acetylaszonalenin has several scientific research applications:

Chemistry: It is used as a model compound to study prenylation and acetylation reactions.

Biology: It serves as a neurokinin-1 receptor antagonist, making it useful in studying neurokinin-related pathways.

Medicine: Its potential as a therapeutic agent for conditions involving neurokinin-1 receptors is being explored.

Industry: It is used in the production of various fungal metabolites with biological activities

作用機序

アセチルアゾナレニンは、神経キニン-1受容体を拮抗することで効果を発揮します。この受容体は、痛み知覚や炎症を含むさまざまな生理学的プロセスに関与しています。 アセチルアゾナレニンは、サブスタンスPの神経キニン-1受容体への結合を阻害することで、これらのプロセスを調節できます .

類似化合物:

- ロクフォールチンC

- グランダイクリン

- メレアグリン

- ネオクサリン

比較: アセチルアゾナレニンは、その特定のプレニル化とアセチル化パターンによってユニークです。 ロクフォールチンCやメレアグリンなどの他の化合物はプレニル化も受けますが、修飾の特定の位置とタイプが異なり、異なる生物活性を生み出します .

生化学分析

Biochemical Properties

Acetylaszonalenin plays a crucial role in biochemical reactions, particularly as an antagonist of the neurokinin-1 (NK1) receptor . It inhibits the binding of [3H]-substance P to human astrocytoma cells with a Ki value of 170 μM . The biosynthesis of this compound involves the enzymes AnaPS, AnaPT, and AnaAT, which catalyze the formation of the compound from its precursors . AnaPT catalyzes the reverse prenylation of ®-benzodiazepinedione at position C3 of the indole moiety, while AnaAT catalyzes the acetylation of aszonalenin at position N1 of the indoline moiety .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to inhibit the binding of substance P to NK1 receptors in human astrocytoma cells . This inhibition can influence cell signaling pathways, gene expression, and cellular metabolism. Additionally, this compound has been identified as a potential anticancer agent, with studies indicating its ability to bind to the CB1 receptor and mediate anticancer effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the NK1 receptor, where it acts as an antagonist . This interaction inhibits the binding of substance P, a neuropeptide involved in pain transmission and inflammation. The biosynthesis of this compound is facilitated by the enzymes AnaPS, AnaPT, and AnaAT, which catalyze the formation of the compound through a series of biochemical reactions . The reverse prenylation and acetylation steps are critical for the formation of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can inhibit α-glucosidase activity in a noncompetitive manner, which is different from other known inhibitors . The fungus Neosartorya fischeri, which produces this compound, has been cultured under specific conditions to study the temporal effects of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can exhibit potent biological activities at specific concentrations. High doses of this compound may lead to toxic or adverse effects . The threshold effects and toxicological profiles of this compound are important considerations in its application as a therapeutic agent.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of indole alkaloids . The biosynthetic gene cluster responsible for this compound production includes the genes encoding AnaPS, AnaPT, and AnaAT . These enzymes catalyze the formation of this compound from its precursors, anthranilate and L-tryptophan . The metabolic pathways of this compound are crucial for understanding its biological activities and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . The prenylated indole structure of this compound allows it to interact with various cellular components, facilitating its transport and distribution within the cell .

Subcellular Localization

This compound is localized within specific subcellular compartments, which can affect its activity and function. The compound’s subcellular localization is directed by targeting signals and post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

準備方法

合成経路と反応条件: アセチルアゾナレニンの生合成には、いくつかの重要な酵素が関与しています。非リボソームペプチドシンテターゼAnaPS、プレニルトランスフェラーゼAnaPT、およびアセチルトランスフェラーゼAnaATは、その形成に不可欠です。 AnaPTは® -ベンゾジアゼピンジオンのC3-プレニル化を触媒し、AnaATはインドリン部分のN1位でアゾナレニンのアセチル化を触媒します .

工業生産方法: アセチルアゾナレニンの工業生産は、通常、ネオサルタリア・フィシェリなどの生産真菌を制御された条件下で培養することを含みます。成長に最適な温度は26〜45℃です。 次に、代謝産物は、高速液体クロマトグラフィーやシリカゲルカラムクロマトグラフィーなどの技術を使用して分離精製されます .

化学反応の分析

反応の種類: アセチルアゾナレニンは、アセチル化やプレニル化など、さまざまな化学反応を受けます。 アセチル化はインドリン部分のN1位で起こり、プレニル化はインドリン環のC3位で起こります .

一般的な試薬と条件:

アセチル化: アセチルCoAは、酵素AnaATの存在下でアセチル供与体として使用されます。

主な生成物: これらの反応から生成される主な生成物は、アゾナレニンとアセチルアゾナレニンです .

4. 科学研究の応用

アセチルアゾナレニンは、いくつかの科学研究の応用があります。

化学: プレニル化反応とアセチル化反応を研究するためのモデル化合物として使用されます。

生物学: 神経キニン-1受容体拮抗薬として機能するため、神経キニン関連経路の研究に役立ちます。

医学: 神経キニン-1受容体に関連する状態に対する治療薬としての可能性が検討されています。

特性

IUPAC Name |

(2S,10S,12R)-3-acetyl-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3/c1-5-24(3,4)25-14-20-21(30)26-18-12-8-6-10-16(18)22(31)28(20)23(25)27(15(2)29)19-13-9-7-11-17(19)25/h5-13,20,23H,1,14H2,2-4H3,(H,26,30)/t20-,23-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNJQKDZOVFCAQ-XRODADMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2C(CC3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H]2[C@](C[C@H]3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42230-55-7 | |

| Record name | Acetylaszonalenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042230557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETYLASZONALENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R0Z5D1T6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)

![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)

![N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine](/img/structure/B605058.png)

![1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine](/img/structure/B605059.png)

![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide](/img/structure/B605060.png)

![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)

![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)